MFCD18319387
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Overview
Description
5-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid . It has the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the biphenyl core, which undergoes functionalization to introduce the amino, hydroxymethyl, and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group yields a biphenyl dicarboxylic acid, while reduction of the carboxylic acid group results in a biphenyl alcohol derivative.
Scientific Research Applications
5-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with functional groups such as:
- 4-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid
- 5-Hydroxy-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid
- 5-Amino-2’-(methyl)[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
What sets 5-Amino-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid apart is the specific combination of functional groups and their positions on the biphenyl core. This unique arrangement allows for distinct chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-5-[2-(hydroxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-7,16H,8,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQKGTBAUMCFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689038 |
Source
|
Record name | 5-Amino-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-64-5 |
Source
|
Record name | 5-Amino-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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